[2-(azetidin-1-yl)-2-oxoethyl](3-bromophenyl)imino-lambda6-sulfanone
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Overview
Description
2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, a bromophenyl group, and a sulfanone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the azetidine ring. This can be achieved through the cyclization of suitable precursors under controlled conditions. The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to a phenyl ring. The final step involves the formation of the sulfanone moiety, which can be accomplished through oxidation reactions using specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The sulfanone moiety can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanone moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for designing new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural diversity make it a valuable component in material science.
Mechanism of Action
The mechanism of action of 2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone involves its interaction with molecular targets in biological systems. The azetidine ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The sulfanone moiety could participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone: Similar structure but with a bromine atom at a different position on the phenyl ring.
2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone: Similar structure with a chlorine atom instead of bromine.
2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfoxide: Oxidized form of the original compound.
Uniqueness
The uniqueness of 2-(azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone lies in its specific combination of functional groups and structural features. The presence of the azetidine ring, bromophenyl group, and sulfanone moiety provides a distinct set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2680536-05-2 |
---|---|
Molecular Formula |
C11H13BrN2O2S |
Molecular Weight |
317.2 |
Purity |
95 |
Origin of Product |
United States |
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